molecular formula C28H25N3O3 B10882930 2-Benzamido-N-(1-(naphthalen-1-ylamino)-1-oxobutan-2-yl)benzamide CAS No. 485753-18-2

2-Benzamido-N-(1-(naphthalen-1-ylamino)-1-oxobutan-2-yl)benzamide

Cat. No.: B10882930
CAS No.: 485753-18-2
M. Wt: 451.5 g/mol
InChI Key: CVEGGHLMQLWISS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzamido-N-(1-(naphthalen-1-ylamino)-1-oxobutan-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the condensation of benzoyl chloride with naphthylamine under controlled conditions to form an intermediate, which is then reacted with a suitable amine to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-Benzamido-N-(1-(naphthalen-1-ylamino)-1-oxobutan-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Benzamido-N-(1-(naphthalen-1-ylamino)-1-oxobutan-2-yl)benzamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Benzamido-N-(1-(naphthalen-1-ylamino)-1-oxobutan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzamido-N-(1-phenylamino)-1-oxobutan-2-yl)benzamide
  • 2-Benzamido-N-(1-(naphthalen-2-ylamino)-1-oxobutan-2-yl)benzamide

Uniqueness

2-Benzamido-N-(1-(naphthalen-1-ylamino)-1-oxobutan-2-yl)benzamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

485753-18-2

Molecular Formula

C28H25N3O3

Molecular Weight

451.5 g/mol

IUPAC Name

2-benzamido-N-[1-(naphthalen-1-ylamino)-1-oxobutan-2-yl]benzamide

InChI

InChI=1S/C28H25N3O3/c1-2-23(28(34)31-24-18-10-14-19-11-6-7-15-21(19)24)29-27(33)22-16-8-9-17-25(22)30-26(32)20-12-4-3-5-13-20/h3-18,23H,2H2,1H3,(H,29,33)(H,30,32)(H,31,34)

InChI Key

CVEGGHLMQLWISS-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC=CC2=CC=CC=C21)NC(=O)C3=CC=CC=C3NC(=O)C4=CC=CC=C4

Origin of Product

United States

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